An In-depth Technical Guide to the Core Physical and Chemical Characteristics of 8-(Trifluoromethyl)quinoline
An In-depth Technical Guide to the Core Physical and Chemical Characteristics of 8-(Trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and unique photophysical properties. The introduction of a trifluoromethyl group (-CF3) at the 8-position of the quinoline ring system significantly modulates its electronic and steric properties. This modification can enhance metabolic stability, improve membrane permeability, and alter receptor binding affinities, making 8-(Trifluoromethyl)quinoline a compound of considerable interest in drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 8-(Trifluoromethyl)quinoline, including detailed experimental protocols and data presented for clarity and comparative analysis.
Physicochemical Properties
The physicochemical properties of 8-(Trifluoromethyl)quinoline are crucial for predicting its behavior in biological systems and for designing synthetic and analytical methodologies.
Quantitative Data Summary
The following tables summarize the available quantitative data for 8-(Trifluoromethyl)quinoline and related compounds to provide a comparative reference.
Table 1: Physical Properties of 8-(Trifluoromethyl)quinoline and Related Analogs
| Property | 8-(Trifluoromethyl)quinoline | 7-(Trifluoromethyl)quinoline (for comparison) |
| Molecular Formula | C₁₀H₆F₃N | C₁₀H₆F₃N |
| Molecular Weight | 197.16 g/mol | 197.16 g/mol |
| Melting Point (°C) | 66 | 65-67 |
| Boiling Point (°C) | 243.7 at 760 mmHg | 236.6 at 762 Torr |
| pKa (predicted) | No data available | 2.55 |
Table 2: Spectral Data for Characterization
| Spectrum Type | Key Features and Observations (for related compounds) |
| ¹H NMR | Aromatic protons typically appear in the range of 7.0-9.0 ppm. The trifluoromethyl group influences the chemical shifts of adjacent protons. For derivatives, specific proton signals will vary based on substitution.[1] |
| ¹³C NMR | The carbon of the trifluoromethyl group typically appears as a quartet due to C-F coupling. Aromatic carbons resonate in the range of 120-150 ppm.[3] |
| ¹⁹F NMR | A sharp singlet is expected for the -CF₃ group, with a chemical shift characteristic of its position on the quinoline ring. For an 8-CF3 derivative, a singlet around -58.7 ppm has been reported.[1] |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is expected at m/z 197. Fragmentation patterns would involve the loss of fluorine and other characteristic fragments of the quinoline ring. |
| Infrared (IR) | Characteristic peaks for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the quinoline core, and strong C-F stretching bands. |
Solubility Profile
Quinoline itself is slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[4] Derivatives of quinoline generally exhibit good solubility in common organic solvents such as ethanol, methanol, chloroform, and dimethyl sulfoxide (DMSO).[5] The introduction of the lipophilic trifluoromethyl group is expected to decrease aqueous solubility and enhance solubility in nonpolar organic solvents.
Experimental Protocols
Detailed methodologies are essential for the synthesis, purification, and characterization of 8-(Trifluoromethyl)quinoline.
Synthesis of 8-(Trifluoromethyl)quinoline
The synthesis of 8-(Trifluoromethyl)quinoline can be achieved through established methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, using appropriately substituted starting materials.[6][7][8]
Proposed Synthetic Protocol via Skraup Reaction:
The Skraup synthesis involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.[7]
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Starting Materials:
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2-Amino-benzotrifluoride
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Glycerol
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Nitrobenzene (as the oxidizing agent and solvent)
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Concentrated Sulfuric Acid
-
Ferrous sulfate (to moderate the reaction)
-
-
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a reaction vessel equipped with a reflux condenser and a mechanical stirrer.
-
Add ferrous sulfate to the acid.
-
Slowly and cautiously add a mixture of 2-amino-benzotrifluoride and nitrobenzene to the reaction vessel with stirring.
-
Gradually add glycerol to the mixture. The reaction is highly exothermic and should be controlled by external cooling if necessary.
-
Heat the reaction mixture to initiate the reaction. Once initiated, the reaction may proceed vigorously. Maintain the temperature at a controlled reflux.
-
After the initial vigorous reaction subsides, continue to heat the mixture at reflux for several hours to ensure completion.
-
Cool the reaction mixture and cautiously pour it into a large volume of water.
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Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Isolate the crude 8-(Trifluoromethyl)quinoline by steam distillation or solvent extraction.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
-
Logical Workflow for the Skraup Synthesis:
Characterization Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.
-
Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure.
-
-
Mass Spectrometry (MS):
-
Technique: Utilize Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry.
-
Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to further confirm the structure.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet or cast a thin film of the sample.
-
Acquisition: Record the IR spectrum.
-
Analysis: Identify characteristic functional group frequencies.
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Chemical Reactivity and Biological Significance
The chemical reactivity of 8-(Trifluoromethyl)quinoline is influenced by the electron-withdrawing nature of the trifluoromethyl group and the basicity of the quinoline nitrogen.
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Electrophilic Aromatic Substitution: The trifluoromethyl group is deactivating and meta-directing. Therefore, electrophilic substitution on the benzene ring is expected to be less favorable than in unsubstituted quinoline.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing trifluoromethyl group can activate the quinoline ring towards nucleophilic attack, particularly at positions ortho and para to it.
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Coordination Chemistry: The nitrogen atom of the quinoline ring can act as a ligand to form coordination complexes with metal ions.
Biological Activity:
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[1][2][9] The trifluoromethyl substituent can enhance these activities by increasing lipophilicity and metabolic stability.[2] While specific signaling pathways for 8-(Trifluoromethyl)quinoline are not well-documented, quinoline scaffolds are known to interact with various biological targets, including DNA topoisomerases and protein kinases.[2]
Logical Relationship of Physicochemical Properties to Biological Activity:
Conclusion
8-(Trifluoromethyl)quinoline is a synthetically accessible and promising scaffold for the development of new therapeutic agents and functional materials. Its unique physicochemical properties, imparted by the trifluoromethyl group, warrant further investigation into its biological activities and potential applications. The experimental protocols and data provided in this guide serve as a valuable resource for researchers in the field.
References
- 1. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. iipseries.org [iipseries.org]
- 9. A comprehensive review on the biological interest of quinoline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
